molecular formula C8H12O B13529500 (1R,5S)-Bicyclo[3.2.1]octan-3-One

(1R,5S)-Bicyclo[3.2.1]octan-3-One

Cat. No.: B13529500
M. Wt: 124.18 g/mol
InChI Key: HIMMOVPGAJKVOS-KNVOCYPGSA-N
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Description

(1R,5S)-Bicyclo[321]octan-3-One is a bicyclic compound with a unique structure that includes a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-Bicyclo[3.2.1]octan-3-One typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-Bicyclo[3.2.1]octan-3-One undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,5S)-Bicyclo[3.2.1]octan-3-One has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s rigid structure makes it useful in the design of enzyme inhibitors and other biologically active molecules.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stable and rigid structure.

Mechanism of Action

The mechanism of action of (1R,5S)-Bicyclo[3.2.1]octan-3-One depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride
  • Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate

Uniqueness

(1R,5S)-Bicyclo[3.2.1]octan-3-One is unique due to its specific stereochemistry and the presence of a ketone functional group. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for designing molecules with specific biological activities.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,5S)-bicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2/t6-,7+

InChI Key

HIMMOVPGAJKVOS-KNVOCYPGSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC(=O)C2

Canonical SMILES

C1CC2CC1CC(=O)C2

Origin of Product

United States

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